2-(Allyloxy)-3-bromobenzaldehyde

説明

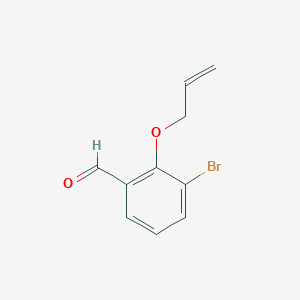

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-2-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-2-6-13-10-8(7-12)4-3-5-9(10)11/h2-5,7H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXUZGJWKOHRDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=CC=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(allyloxy)-3-bromobenzaldehyde, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document details the necessary starting materials, step-by-step experimental protocols, and expected characterization data.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the precursor, 3-bromo-2-hydroxybenzaldehyde, from 2-bromophenol. The subsequent step is a Williamson ether synthesis, where 3-bromo-2-hydroxybenzaldehyde is reacted with an allyl halide to yield the final product.

Experimental Protocols

Synthesis of 3-Bromo-2-hydroxybenzaldehyde (Starting Material)

The synthesis of 3-bromo-2-hydroxybenzaldehyde from 2-bromophenol is a well-established procedure. The following protocol is adapted from literature reports.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromophenol | 173.01 | 8.65 g | 50 mmol |

| Anhydrous Magnesium Chloride | 95.21 | 9.52 g | 100 mmol |

| Paraformaldehyde | 30.03 | 4.50 g | 150 mmol |

| Triethylamine | 101.19 | 10.12 g | 100 mmol |

| Dry Tetrahydrofuran (THF) | - | 250 mL | - |

| 1 N Hydrochloric Acid | - | 300 mL | - |

| Diethyl Ether | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

| Hexane | - | 50 mL | - |

Procedure:

-

A dry 500-mL three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and rubber septa is purged with an inert gas (e.g., argon).

-

Anhydrous magnesium chloride (9.52 g, 100 mmol) and paraformaldehyde (4.50 g, 150 mmol) are added to the flask under a positive pressure of the inert gas.

-

Dry tetrahydrofuran (250 mL) is added via syringe.

-

Triethylamine (10.12 g, 100 mmol) is added dropwise via syringe, and the mixture is stirred for 10 minutes.

-

2-Bromophenol (8.65 g, 50 mmol) is added dropwise via syringe. The mixture will turn a bright orange-yellow color.

-

The reaction mixture is heated to a gentle reflux at approximately 75°C for 4 hours.

-

After cooling to room temperature, 100 mL of diethyl ether is added.

-

The organic phase is transferred to a separatory funnel and washed successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The resulting crude product is a pale yellow oil that solidifies upon further drying under vacuum.

-

Recrystallization from hexane (50 mL) affords pure 3-bromo-2-hydroxybenzaldehyde as pale yellow needles.

Quantitative Data:

| Product | Form | Yield | Purity |

| 3-Bromo-2-hydroxybenzaldehyde | Pale yellow needles | 80-90% | ≥95% |

Synthesis of this compound

The final product is synthesized via a Williamson ether synthesis. The following protocol is based on analogous reactions reported in the literature.[1]

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromo-2-hydroxybenzaldehyde | 201.02 | 1.0 g | 4.97 mmol |

| Allyl Bromide | 120.98 | 0.89 g (0.65 mL) | 7.46 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 0.82 g | 5.97 mmol |

| Dimethylformamide (DMF) | - | 20 mL | - |

| Ethyl Acetate (EtOAc) | - | 30 mL | - |

| Saturated Aqueous NH₄Cl | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

To a solution of 3-bromo-2-hydroxybenzaldehyde (1.0 g, 4.97 mmol) in dimethylformamide (20 mL), potassium carbonate (0.82 g, 5.97 mmol) is added.

-

Allyl bromide (0.89 g, 7.46 mmol) is added to the mixture.

-

The reaction mixture is stirred at room temperature for 1.5 - 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic phases are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Expected Quantitative Data:

Characterization of this compound

As experimental spectroscopic data for this compound is not widely published, the following section provides expected characterization data based on the analysis of structurally similar compounds and general spectroscopic principles. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

Expected Properties:

| Property | Value |

| Molecular Formula | C₁₀H₉BrO₂ |

| Molecular Weight | 241.08 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aldehyde proton (-CHO): A singlet is expected around δ 10.3 ppm.

-

Aromatic protons: Three protons on the benzene ring are expected to appear as multiplets or distinct doublets and triplets in the range of δ 6.9-7.9 ppm.

-

Allyl group protons:

-

-O-CH₂-: A doublet is expected around δ 4.6-4.7 ppm.

-

-CH=CH₂: A multiplet is expected around δ 5.9-6.1 ppm.

-

-CH=CH₂: Two doublets of doublets (or a multiplet) are expected around δ 5.2-5.5 ppm.

-

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aldehyde carbon (C=O): A signal is expected around δ 188-192 ppm.

-

Aromatic carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm), including the carbon bearing the bromine atom and the carbon bearing the allyloxy group.

-

Allyl group carbons:

-

-O-CH₂-: A signal is expected around δ 70-75 ppm.

-

-CH=CH₂: A signal is expected around δ 131-133 ppm.

-

-CH=CH₂: A signal is expected around δ 117-120 ppm.

-

-

-

IR (Infrared) Spectroscopy:

-

C=O stretch (aldehyde): A strong absorption band is expected around 1680-1700 cm⁻¹.

-

C-O-C stretch (ether): An absorption band is expected around 1250 cm⁻¹.

-

C=C stretch (alkene): An absorption band is expected around 1645 cm⁻¹.

-

C-H stretch (aromatic and vinyl): Absorption bands are expected above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Absorption bands are expected below 3000 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (241.08 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be observable in the molecular ion cluster.

-

This guide provides a solid foundation for the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature and employ standard laboratory safety practices.

References

An In-depth Technical Guide to 2-(Allyloxy)-3-bromobenzaldehyde

Disclaimer: Direct experimental data for 2-(Allyloxy)-3-bromobenzaldehyde is limited in publicly accessible literature. This guide provides a comprehensive technical overview based on established chemical principles, data from structurally related analogues, and plausible synthetic pathways.

Introduction

This compound is an aromatic organic compound characterized by a benzaldehyde core structure substituted with an allyloxy group at the C2 position and a bromine atom at the C3 position. Its unique substitution pattern, combining a reactive aldehyde, a versatile allyl ether, and a synthetically useful aryl bromide, makes it a potentially valuable intermediate for organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. This document outlines its predicted chemical properties, a proposed synthetic route with detailed experimental protocols, and an analysis of its expected reactivity and spectroscopic characteristics.

Chemical and Physical Properties

The properties of this compound are predicted based on its structure and comparison with related compounds. For reference, the known properties of its precursor and key isomers are also provided.

Table 1: Predicted and Known Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 3-Bromo-2-hydroxybenzaldehyde[1][2][3][4] | 2-(Allyloxy)-5-bromobenzaldehyde[5] | 4-(Allyloxy)-3-bromobenzaldehyde[6] |

| Molecular Formula | C₁₀H₉BrO₂ | C₇H₅BrO₂ | C₁₀H₉BrO₂ | C₁₀H₉BrO₂ |

| Molecular Weight | 241.08 g/mol | 201.02 g/mol | 241.08 g/mol | 241.08 g/mol |

| Appearance | Predicted to be a light yellow solid or oil | Light yellow crystalline solid[1] | Light yellow to off-white crystalline solid[5] | White to light yellow crystalline powder[6] |

| Melting Point | Not determined | 53-57 °C[3][4] | 46-50 °C[5] | Not determined |

| Boiling Point | > 200 °C (Predicted) | 215.6 ± 20.0 °C (Predicted)[3] | Not determined | Not determined |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH); slightly soluble in water[5][6] | Sparingly soluble in water; soluble in methanol[1][3] | Slightly soluble in water; soluble in organic solvents[5] | Slightly soluble in water; soluble in organic solvents[6] |

| CAS Number | Not assigned | 1829-34-1[1][3][4] | 50839-92-6 / 40359-62-4[5] | 50910-55-9 / 724746-23-0[6] |

Synthesis and Experimental Protocols

A plausible and efficient route to synthesize this compound is via the Williamson ether synthesis, starting from 3-bromo-2-hydroxybenzaldehyde and an allyl halide.

Caption: Proposed synthesis of this compound.

This protocol is adapted from the established synthesis of 2-(allyloxy)benzaldehyde.

-

Materials: 3-Bromo-2-hydroxybenzaldehyde, allyl bromide, potassium carbonate (K₂CO₃), and N,N-Dimethylformamide (DMF).

-

Procedure: a. To a solution of 3-bromo-2-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.2 eq). b. Stir the mixture at room temperature for 10-15 minutes. c. Add allyl bromide (1.5 eq) dropwise to the reaction mixture. d. Continue stirring at ambient temperature for approximately 2-3 hours. e. Monitor the reaction progress using Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction with an aqueous solution of ammonium chloride (NH₄Cl). g. Extract the mixture with ethyl acetate (3 x volume of DMF). h. Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. i. Purify the resulting residue by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure product.

Two methods are reported for the synthesis of the key precursor.

Method A: From 2-Bromophenol [7]

-

Materials: 2-Bromophenol, anhydrous magnesium dichloride (MgCl₂), solid paraformaldehyde, triethylamine (TEA), and dry tetrahydrofuran (THF).

-

Procedure: a. Combine 2-bromophenol, anhydrous MgCl₂, solid paraformaldehyde, and TEA in dry THF. b. Reflux the mixture under an inert atmosphere. c. Monitor the reaction by TLC. d. After completion, cool the reaction mixture and perform an appropriate aqueous work-up followed by extraction with an organic solvent. e. Purify the crude product by column chromatography or recrystallization.

Method B: From 7-bromo-2-methylbenzofuran [8]

-

Materials: 7-bromo-2-methylbenzofuran, dichloromethane (DCM), ozone (O₃), and dimethyl sulfide (DMS).

-

Procedure: a. Dissolve 7-bromo-2-methylbenzofuran (1.0 eq) in DCM and cool the solution to -78 °C. b. Bubble a 3% O₃/O₂ gas mixture through the solution until a persistent blue color is observed (approx. 35 minutes). c. Purge the solution with nitrogen gas to remove excess ozone. d. Add dimethyl sulfide (DMS) and allow the reaction mixture to warm slowly to room temperature. e. Neutralize the mixture to pH 7 with a 1 M bisulfate solution and extract twice with DCM. f. Combine the organic layers, dry over magnesium sulfate (MgSO₄), and evaporate the solvent. g. Purify the residue by flash chromatography to obtain 3-bromo-2-hydroxybenzaldehyde as a light yellow crystalline solid (reported yield: 80%)[8].

Spectroscopic Analysis (Predicted)

-

¹H NMR: The spectrum is expected to show a singlet for the aldehyde proton (-CHO) significantly downfield, around δ 9.8-10.5 ppm. The aromatic region (δ 7.0-8.0 ppm) will display signals corresponding to the three protons on the benzene ring, with splitting patterns dictated by their coupling constants. The allyloxy group will exhibit characteristic signals: a doublet for the -OCH₂- protons around δ 4.6 ppm, a multiplet for the internal vinyl proton (-CH=) around δ 6.0 ppm, and two multiplets for the terminal vinyl protons (=CH₂) between δ 5.2 and 5.5 ppm.

-

¹³C NMR: The spectrum should feature a signal for the aldehyde carbonyl carbon around δ 190-195 ppm. Aromatic carbons will appear in the δ 110-160 ppm region, including the carbon bearing the bromine atom. The allyloxy group carbons are expected at approximately δ 69 ppm (-OCH₂-), δ 132 ppm (-CH=), and δ 118 ppm (=CH₂).

-

IR Spectroscopy: Key absorption bands are predicted to appear around 1680-1700 cm⁻¹ for the C=O stretch of the aromatic aldehyde, 3050-3100 cm⁻¹ for the aromatic C-H stretch, and approximately 1645 cm⁻¹ for the C=C stretch of the allyl group.

Reactivity and Potential Applications

This compound is a trifunctional molecule, offering several avenues for chemical modification.

Caption: Predicted reactivity of this compound.

-

Aldehyde Group: This functional group can participate in a wide range of reactions, including nucleophilic additions, Wittig reactions, reductive aminations, and condensations (e.g., Knoevenagel, aldol) to build more complex molecular scaffolds. It can also be readily oxidized to a carboxylic acid or reduced to an alcohol.

-

Aryl Bromide: The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of various carbon and heteroatom substituents at the C3 position.

-

Allyl Ether Group: The allyl group can undergo thermal or Lewis acid-catalyzed Claisen rearrangement to introduce the allyl group onto the aromatic ring at the adjacent ortho position. The double bond is also susceptible to various addition reactions, including hydrogenation, dihydroxylation, and epoxidation.

Given its synthetic versatility, this compound is a promising building block for the synthesis of complex heterocyclic systems and highly substituted aromatic compounds, which are core structures in many biologically active molecules. Its isomers are utilized as intermediates in both pharmaceutical and chemical synthesis[5][6].

Safety and Handling

No specific safety data exists for this compound. However, based on its functional groups and data for related compounds like 3-bromo-2-hydroxybenzaldehyde, the following hazards should be assumed[2]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- 1. Page loading... [guidechem.com]

- 2. 3-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 10910555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-2-hydroxybenzaldehyde CAS#: 1829-34-1 [m.chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2-(Allyloxy)-5-bromobenzaldehyde 95% Supplier in Mumbai, 2-(Allyloxy)-5-bromobenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]

- 6. 4-(Allyloxy)-3-bromobenzaldehyde 95% Supplier in Mumbai, 4-(Allyloxy)-3-bromobenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]

- 7. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Bromo-2-hydroxybenzaldehyde | 1829-34-1 [chemicalbook.com]

An In-depth Technical Guide to 2-(Allyloxy)-5-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-(Allyloxy)-3-bromobenzaldehyde is not readily found in chemical databases with a registered CAS number. This guide will focus on the well-documented and commercially available isomer, 2-(Allyloxy)-5-bromobenzaldehyde (CAS No: 40359-62-4) . While the general reactivity is expected to be similar, the difference in the bromine position will influence its electronic properties, reactivity, and the stereochemistry of its derivatives.

Introduction

2-(Allyloxy)-5-bromobenzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its structure incorporates three key functional groups: an aldehyde, an allyloxy ether, and a bromine atom. This combination makes it a valuable building block for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The aldehyde group is a gateway for various transformations such as oxidations, reductions, and carbon-carbon bond-forming reactions. The allyloxy group can participate in rearrangements and additions, while the bromo-substituent is ideal for cross-coupling reactions to introduce further molecular diversity. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity.

Physicochemical Properties

The key physicochemical properties of 2-(Allyloxy)-5-bromobenzaldehyde are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 40359-62-4 | [1] |

| Molecular Formula | C₁₀H₉BrO₂ | [1] |

| Molecular Weight | 241.08 g/mol | [1] |

| Appearance | Light yellow to off-white crystalline solid | [1] |

| Melting Point | 46-50 °C | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents. | [1] |

| Purity | Typically available at 95% purity. | [1] |

Synthesis

The most common and straightforward method for the synthesis of 2-(Allyloxy)-5-bromobenzaldehyde is the Williamson ether synthesis, starting from 5-bromosalicylaldehyde and allyl bromide.

Synthetic Workflow

The logical workflow for the synthesis is depicted below.

Caption: Williamson Ether Synthesis of 2-(Allyloxy)-5-bromobenzaldehyde.

Experimental Protocol

This protocol is adapted from a standard Williamson ether synthesis procedure for similar compounds.[2]

Materials:

-

5-Bromosalicylaldehyde

-

Allyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromosalicylaldehyde (1.0 eq).

-

Dissolve the starting material in anhydrous acetone.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Add allyl bromide (1.2 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2-(Allyloxy)-5-bromobenzaldehyde as a crystalline solid.

Reactivity and Applications in Synthesis

2-(Allyloxy)-5-bromobenzaldehyde is a valuable intermediate for the synthesis of more complex molecules. The aldehyde functionality is a key reactive site for transformations such as the Wittig reaction to form alkenes.

The Wittig Reaction: An Experimental Workflow

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes and ketones.[3] The general workflow for the Wittig reaction of 2-(Allyloxy)-5-bromobenzaldehyde is outlined below.

References

Technical Guide: Structure Elucidation of 2-(Allyloxy)-3-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of the novel compound, 2-(Allyloxy)-3-bromobenzaldehyde. This molecule, possessing both an aldehyde functionality and a reactive allyloxy group on a substituted benzene ring, presents potential as a versatile building block in medicinal chemistry and drug development. Its structural features suggest possibilities for further functionalization and incorporation into more complex molecular architectures. This document outlines a proposed synthetic route, detailed experimental protocols, and predicted spectroscopic data to aid researchers in its preparation and characterization.

Proposed Synthesis

The synthesis of this compound is proposed to proceed via a two-step sequence starting from commercially available 2-bromophenol. The initial step involves the ortho-formylation of 2-bromophenol to yield 3-bromosalicylaldehyde. This is followed by the Williamson ether synthesis, where the hydroxyl group of 3-bromosalicylaldehyde is alkylated using allyl bromide to afford the target compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of 3-Bromosalicylaldehyde (Intermediate 1)

Procedure:

This procedure is adapted from a known ortho-formylation method.[1][2]

-

To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous magnesium chloride (1.2 eq) and paraformaldehyde (2.0 eq).

-

Add anhydrous tetrahydrofuran (THF) to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

To this suspension, add triethylamine (2.0 eq).

-

Finally, add 2-bromophenol (1.0 eq) dropwise to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and quench with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-bromosalicylaldehyde as a solid.

Synthesis of this compound (Target Compound)

Procedure:

This procedure is based on a general Williamson ether synthesis of salicylaldehydes.

-

To a round-bottom flask, add 3-bromosalicylaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile.

-

To this stirred suspension, add allyl bromide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Data Presentation

Physical and Chemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₁₀H₉BrO₂ |

| Molecular Weight | 241.08 g/mol |

| Appearance | Pale yellow oil or low melting solid |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) |

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.4 | s | 1H | -CHO |

| ~7.8 | dd | 1H | Ar-H |

| ~7.5 | t | 1H | Ar-H |

| ~7.2 | dd | 1H | Ar-H |

| ~6.1 | m | 1H | -OCH₂-CH =CH₂ |

| ~5.5 | dd | 1H | -OCH₂-CH=CH ₂ (trans) |

| ~5.3 | dd | 1H | -OCH₂-CH=CH ₂ (cis) |

| ~4.7 | dt | 2H | -OCH ₂-CH=CH₂ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | C=O (aldehyde) |

| ~158 | C-O (aromatic) |

| ~136 | C-Br (aromatic) |

| ~133 | Ar-CH |

| ~132 | -OCH₂-C H=CH₂ |

| ~128 | Ar-CH |

| ~125 | Ar-C (quaternary) |

| ~118 | -OCH₂-CH=C H₂ |

| ~115 | Ar-CH |

| ~70 | -OC H₂-CH=CH₂ |

Table 3: Predicted IR and Mass Spectrometry Data

| Spectroscopic Technique | Key Peaks/Fragments |

| IR (Infrared) Spectroscopy | ~3080 cm⁻¹ (C-H, alkene), ~2850, 2750 cm⁻¹ (C-H, aldehyde), ~1690 cm⁻¹ (C=O, aldehyde), ~1600, 1470 cm⁻¹ (C=C, aromatic), ~1250 cm⁻¹ (C-O, ether) |

| Mass Spectrometry (EI) | m/z (%): 242/240 ([M]⁺), 213/211, 199/197, 171, 143, 115 |

Mandatory Visualization

Synthetic Workflow Diagram

References

A Technical Guide to 2-(Allyloxy)-3-bromobenzaldehyde: Synthesis, Reactivity, and Applications

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of 2-(Allyloxy)-3-bromobenzaldehyde, a versatile synthetic intermediate. While this specific isomer is not extensively documented in current literature, this guide extrapolates its properties, synthesis, and reactivity from established chemical principles and data on closely related analogues. It serves as a foundational resource for researchers interested in utilizing this molecule for novel applications in medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

This compound is an aromatic compound characterized by a benzaldehyde core substituted with a bromine atom and an allyloxy group at the C3 and C2 positions, respectively. The strategic placement of these three functional groups—aldehyde, bromoarene, and allyl ether—makes it a highly valuable and versatile building block in organic synthesis.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Bromo-2-(prop-2-en-1-yloxy)benzaldehyde |

| CAS Number | Not assigned |

| Molecular Formula | C₁₀H₉BrO₂ |

| Molecular Weight | 241.08 g/mol |

| Property | Predicted Value / Observation | Reference Compound(s) |

| Physical State | Likely a light yellow crystalline solid or oil | 3-Bromo-2-hydroxybenzaldehyde is a solid[1] |

| Melting Point | 50 - 65 °C | 3-Bromo-2-hydroxybenzaldehyde: 53-57 °C[1] |

| Boiling Point | > 250 °C (decomposition may occur) | High boiling points are typical for substituted benzaldehydes |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DCM, THF, DMF, Acetone) | Based on general properties of aromatic ethers and aldehydes |

Synthesis and Experimental Protocols

The most direct and logical synthetic route to this compound is the Williamson ether synthesis. This method involves the O-alkylation of the corresponding phenol, 3-bromo-2-hydroxybenzaldehyde, with an allyl halide.

The synthesis proceeds by deprotonating the hydroxyl group of 3-bromo-2-hydroxybenzaldehyde with a mild base to form a phenoxide, which then acts as a nucleophile, attacking allyl bromide in an Sₙ2 reaction.[2][3][4]

Caption: Proposed Williamson ether synthesis workflow.

This protocol is adapted from standard procedures for the O-alkylation of substituted phenols.[2][5]

Materials:

-

3-Bromo-2-hydroxybenzaldehyde (1.0 eq)

-

Allyl bromide (1.2 - 1.5 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous acetone or DMF to the flask to create a suspension (approx. 0.2-0.5 M concentration of the phenol).

-

Begin vigorous stirring and add allyl bromide (1.2 eq) to the suspension at room temperature.

-

Heat the reaction mixture to 50-60 °C (or reflux if using acetone) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in DCM or EtOAc and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure this compound.

Chemical Reactivity and Synthetic Potential

The unique combination of functional groups in this compound provides multiple handles for subsequent chemical transformations, making it a powerful intermediate for generating molecular diversity.

Caption: Key reaction pathways for this compound.

The aldehyde functionality is a versatile electrophilic site. It can readily undergo:

-

Nucleophilic addition and reduction to form the corresponding benzyl alcohol.

-

Oxidation to yield the 2-(allyloxy)-3-bromobenzoic acid derivative.

-

Condensation reactions such as Wittig, Horner-Wadsworth-Emmons, or Knoevenagel reactions to form various α,β-unsaturated systems.

-

Reductive amination to produce substituted benzylamines.

-

Formation of Schiff bases by reaction with primary amines.

Aryl allyl ethers are classic substrates for the[6][6]-sigmatropic Claisen rearrangement.[6][7][8] Upon heating (typically >200 °C) or in the presence of a Lewis acid catalyst, this compound is expected to rearrange to form 3-allyl-2-hydroxy-4-bromobenzaldehyde . This transformation is synthetically powerful as it allows for the regioselective installation of an allyl group ortho to a hydroxyl group, which itself can be further functionalized.

The bromine atom provides a key site for modern transition-metal-catalyzed cross-coupling reactions.[9][10][11] This enables the formation of new carbon-carbon or carbon-heteroatom bonds, drastically increasing molecular complexity. Key examples include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Negishi Coupling: Coupling with organozinc reagents.

-

Stille Coupling: Reaction with organostannanes.

-

Heck Reaction: Coupling with alkenes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

Potential Applications in Drug Discovery and Materials Science

The structural motifs within this compound are prevalent in many biologically active molecules and functional materials.

Substituted benzaldehydes and diaryl ethers are scaffolds found in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12][13][14] The title compound can serve as a starting point for the synthesis of novel therapeutic agents:

-

Enzyme Inhibitors: The aldehyde can be used to synthesize Schiff base derivatives or other heterocyclic systems that can interact with enzyme active sites. Benzimidazole-based benzaldehyde derivatives have shown promise as inhibitors for Alzheimer's disease.[12]

-

GPCR Ligands: The bromo-naphthalene scaffold, accessible via cross-coupling, has been explored for developing antagonists for chemokine receptors like CCR8.[15]

-

Antifungal/Antiparasitic Agents: Diaryl ether structures, similar to triclosan, are known inhibitors of enoyl-acyl carrier protein reductase (ENR), a key enzyme in fatty acid synthesis in parasites and bacteria.[14]

The reactive handles on this molecule make it a candidate for creating novel polymers, dyes, or ligands for catalysis. The aldehyde can be used in polymerization reactions, while the bromo- and allyl- groups allow for post-polymerization modification or the synthesis of complex monomers.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ch24: Claisen rearrangement [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nobelprize.org [nobelprize.org]

- 12. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus [mdpi.com]

- 14. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Allyloxy)-3-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of 2-(Allyloxy)-3-bromobenzaldehyde. Due to the limited availability of experimental data for this specific isomer, this guide leverages data from closely related compounds and established chemical principles to provide a reliable resource for laboratory professionals.

Core Physical Properties

| Physical Property | 3-Bromobenzaldehyde | 2-(Allyloxy)-5-bromobenzaldehyde | 4-(Allyloxy)-3-bromobenzaldehyde | Estimated this compound |

| CAS Number | 3132-99-8[3][4] | 50839-92-6[2] | 50910-55-9[1] | Not available |

| Molecular Formula | C₇H₅BrO[3][4] | C₁₀H₉BrO₂[2] | C₁₀H₉BrO₂[1] | C₁₀H₉BrO₂ |

| Molecular Weight | 185.02 g/mol [3][4] | 241.08 g/mol [2] | 241.08 g/mol [1] | 241.08 g/mol |

| Appearance | Colorless to yellow liquid/solid[4][5] | Light yellow to off-white crystalline solid[2] | White to light yellow crystalline powder[1] | Expected to be a solid or liquid, colorless to yellow |

| Melting Point | 18-21 °C[4][5][6] | 46-50 °C[2] | Not determined[1] | Estimated to be in a similar range to its isomers |

| Boiling Point | 233-236 °C[6] | Not available | Not available | Higher than 3-bromobenzaldehyde |

| Density | 1.587 g/mL at 25 °C[4][5][6] | 1.47 g/cm³[2] | Not available | Estimated to be between 1.4-1.6 g/mL |

| Solubility | Insoluble in water[7] | Slightly soluble in water; soluble in organic solvents[2] | Slightly soluble in water; soluble in organic solvents[1] | Expected to be slightly soluble in water and soluble in common organic solvents |

| Refractive Index | n20/D 1.593[6] | Not available | Not available | Not available |

Synthesis of this compound

The most common and effective method for synthesizing this compound is the Williamson ether synthesis.[8][9][10] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 3-bromo-2-hydroxybenzaldehyde (not a commercially common starting material, so a multi-step synthesis from 3-bromobenzaldehyde might be necessary) would be reacted with an allyl halide. A more practical approach would be the direct allylation of 2-bromo-6-formylphenol.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of 2-(allyloxy)benzaldehyde derivatives and can be adapted for the target molecule.[11]

Materials:

-

2-Bromo-6-formylphenol (or a suitable precursor like 3-bromo-2-hydroxybenzaldehyde)

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-bromo-6-formylphenol (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure, showing the characteristic peaks for the aldehyde proton, the allyl group protons, and the aromatic protons with their specific splitting patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O stretch of the aldehyde, the C-O-C stretch of the ether, and the C-Br bond.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Logical Workflow and Synthesis Pathway

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound, as well as the chemical synthesis pathway.

Caption: Logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis pathway for this compound via Williamson ether synthesis.

References

- 1. 4-(Allyloxy)-3-bromobenzaldehyde 95% Supplier in Mumbai, 4-(Allyloxy)-3-bromobenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]

- 2. 2-(Allyloxy)-5-bromobenzaldehyde 95% Supplier in Mumbai, 2-(Allyloxy)-5-bromobenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]

- 3. 3-Bromobenzaldehyde | C7H5BrO | CID 76583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo benzaldehyde, 98% 3132-99-8 India [ottokemi.com]

- 5. 3-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. 3-Bromobenzaldehyde 97 3132-99-8 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. Williamson_ether_synthesis [chemeurope.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives : Oriental Journal of Chemistry [orientjchem.org]

Technical Guide: Spectroscopic and Synthetic Profile of 2-(Allyloxy)-3-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2-(Allyloxy)-3-bromobenzaldehyde, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data, this guide presents a detailed, proposed synthesis protocol and a complete set of predicted spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry. These predictions are based on established principles of spectroscopy and analysis of structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers working with or planning to synthesize this molecule.

Proposed Synthesis

The synthesis of this compound can be achieved via a Williamson ether synthesis, a reliable and well-established method for forming ethers. This procedure involves the O-alkylation of a phenol with an alkyl halide in the presence of a weak base.

Experimental Protocol: Synthesis of this compound

Starting Material: 3-Bromo-2-hydroxybenzaldehyde[1][2][3][4] Reagent: Allyl bromide Base: Anhydrous potassium carbonate (K₂CO₃) Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetone

Procedure:

-

To a stirred solution of 3-bromo-2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the resulting suspension at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

-

Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of deionized water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the starting material, 3-bromo-2-hydroxybenzaldehyde[1][2][3][4], and related compounds such as 2-(allyloxy)benzaldehyde and other substituted aromatic aldehydes.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~10.4 | s | 1H | -CHO | The aldehyde proton is a singlet and typically appears far downfield. |

| ~7.8-7.9 | d | 1H | Ar-H | Aromatic proton ortho to the aldehyde group, expected to be a doublet. |

| ~7.5-7.6 | d | 1H | Ar-H | Aromatic proton para to the aldehyde group, expected to be a doublet. |

| ~7.2-7.3 | t | 1H | Ar-H | Aromatic proton meta to the aldehyde group, expected to be a triplet. |

| ~6.0-6.1 | m | 1H | -OCH₂-CH =CH₂ | The internal vinyl proton of the allyl group, a multiplet due to coupling with adjacent protons. |

| ~5.3-5.5 | m | 2H | -OCH₂-CH=CH ₂ | The terminal vinyl protons of the allyl group, appearing as a multiplet. |

| ~4.6-4.7 | d | 2H | -OCH ₂-CH=CH₂ | The allylic protons adjacent to the ether oxygen, appearing as a doublet. |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~190-192 | -CHO | The aldehyde carbonyl carbon is characteristically found in this downfield region. |

| ~158-160 | Ar-C-O | The aromatic carbon attached to the allyloxy group. |

| ~135-137 | Ar-C | Quaternary aromatic carbon. |

| ~132-134 | -OCH₂-C H=CH₂ | The internal vinyl carbon of the allyl group. |

| ~128-130 | Ar-CH | Aromatic methine carbon. |

| ~125-127 | Ar-CH | Aromatic methine carbon. |

| ~118-120 | -OCH₂-CH=C H₂ | The terminal vinyl carbon of the allyl group. |

| ~115-117 | Ar-CH | Aromatic methine carbon. |

| ~112-114 | Ar-C-Br | The aromatic carbon attached to the bromine atom. |

| ~70-72 | -OC H₂-CH=CH₂ | The allylic carbon of the ether linkage. |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |

| ~3080 | Medium | =C-H stretch | Aromatic and vinylic C-H stretching. |

| ~2930, 2870 | Medium | C-H stretch | Aliphatic C-H stretching of the allyl group. |

| ~2820, 2720 | Weak | C-H stretch | Characteristic aldehyde C-H Fermi resonance doublet. |

| ~1690 | Strong | C=O stretch | Aldehyde carbonyl stretching vibration. |

| ~1600, 1470 | Medium-Strong | C=C stretch | Aromatic ring skeletal vibrations. |

| ~1250 | Strong | C-O-C stretch | Asymmetric stretching of the aryl-alkyl ether. |

| ~1020 | Medium | C-O-C stretch | Symmetric stretching of the aryl-alkyl ether. |

| ~930, 990 | Medium | =C-H bend | Out-of-plane bending for the allyl group vinyl hydrogens. |

| ~750 | Strong | C-Br stretch | Stretching vibration of the carbon-bromine bond. |

Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment | Justification |

| 240/242 | High | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio). |

| 211/213 | Medium | [M-CHO]⁺ | Loss of the formyl group. |

| 199/201 | Medium | [M-C₃H₅]⁺ | Loss of the allyl group. |

| 121 | High | [M-Br-C₃H₅]⁺ | Loss of both the bromine atom and the allyl group. |

| 41 | High | [C₃H₅]⁺ | Allyl cation fragment. |

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 2-(Allyloxy)-3-bromobenzaldehyde

This technical guide provides a detailed analysis of the expected 1H NMR spectrum of 2-(Allyloxy)-3-bromobenzaldehyde. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of spectral data, experimental protocols, and structural relationships. Due to the absence of a publicly available, experimentally verified 1H NMR spectrum for this specific compound in the reviewed literature, the presented spectral data is a prediction based on established principles of NMR spectroscopy and data from structurally analogous compounds.

Predicted 1H NMR Spectral Data

The expected 1H NMR spectral data for this compound in a CDCl3 solvent is summarized in the table below. The predictions are derived from the analysis of related compounds such as 2-bromobenzaldehyde, 3-bromobenzaldehyde, and other substituted benzaldehydes.[1][2][3]

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ha (Aldehyde) | ~10.4 | Singlet (s) | - | 1H |

| Hb (Aromatic) | ~7.9 | Doublet of doublets (dd) | Jbc ≈ 7.8, Jbd ≈ 1.5 | 1H |

| Hc (Aromatic) | ~7.3 | Triplet (t) | Jcb ≈ 7.8, Jcd ≈ 7.8 | 1H |

| Hd (Aromatic) | ~7.7 | Doublet of doublets (dd) | Jdc ≈ 7.8, Jdb ≈ 1.5 | 1H |

| He (Allyl) | ~6.0-6.2 | Multiplet (m) | - | 1H |

| Hf (Allyl, trans) | ~5.5 | Doublet of triplets (dt) | Jtrans ≈ 17.2, Jfe ≈ 1.5 | 1H |

| Hg (Allyl, cis) | ~5.3 | Doublet of triplets (dt) | Jcis ≈ 10.5, Jge ≈ 1.5 | 1H |

| Hh (Allyl) | ~4.7 | Doublet of triplets (dt) | Jhe ≈ 5.0, Jhf/hg ≈ 1.5 | 2H |

Experimental Protocols

The following protocols outline the synthesis of this compound and the subsequent acquisition of its 1H NMR spectrum.

Synthesis of this compound

This procedure is adapted from the synthesis of 2-(allyloxy)benzaldehyde.[4]

-

Reaction Setup: To a solution of 3-bromo-2-hydroxybenzaldehyde (1 equivalent) in dimethylformamide (DMF), add anhydrous potassium carbonate (K2CO3, 1.5 equivalents).

-

Addition of Allyl Bromide: To the stirred suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

1H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the 1H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.

Visualizations

The following diagrams illustrate the molecular structure and a logical workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-(Allyloxy)-3-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-(Allyloxy)-3-bromobenzaldehyde, a key intermediate in the synthesis of various organic compounds. This document outlines the predicted chemical shifts, provides a comprehensive experimental protocol for acquiring ¹³C NMR data, and illustrates the structural relationships through a detailed diagram.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values are estimated based on established data for substituted benzaldehydes, allyloxy benzenes, and bromoaromatic compounds. The assignments are based on the analysis of substituent effects on the benzene ring and the characteristic shifts of the allyloxy and aldehyde functional groups.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 189.0 - 193.0 |

| C-3 (C-Br) | 112.0 - 116.0 |

| C-1 (C-CHO) | 130.0 - 134.0 |

| C-2 (C-O) | 155.0 - 159.0 |

| C-4 | 128.0 - 132.0 |

| C-5 | 124.0 - 128.0 |

| C-6 | 135.0 - 139.0 |

| O-C H₂-CH=CH₂ | 69.0 - 73.0 |

| O-CH₂-C H=CH₂ | 131.0 - 135.0 |

| O-CH₂-CH=C H₂ | 117.0 - 121.0 |

Experimental Protocol

This section details a standard methodology for the acquisition of a ¹³C NMR spectrum for this compound.

1. Sample Preparation:

-

Dissolve approximately 20-50 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Parameters:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Nucleus: ¹³C

-

Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: 0 - 220 ppm

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time: 1 - 2 seconds

-

Number of Scans: 1024 or higher, depending on the sample concentration.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Structural and NMR Correlation Diagram

The following diagram illustrates the structure of this compound and the key correlations between the carbon atoms and their expected ¹³C NMR chemical shift regions.

Caption: Structure of this compound with ¹³C NMR correlations.

Mass Spectrometry of 2-(Allyloxy)-3-bromobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the anticipated mass spectrometric behavior of 2-(Allyloxy)-3-bromobenzaldehyde. Due to the absence of direct experimental data for this specific molecule in the public domain, this document leverages high-resolution mass spectrometry data from structurally related analogs to predict its fragmentation patterns. This guide outlines a plausible experimental protocol for its analysis, presents predicted quantitative data in a clear tabular format, and includes diagrams to illustrate the key fragmentation pathways and experimental workflows. This information is intended to support researchers in the identification, characterization, and quality control of this and similar compounds.

Introduction

This compound is a substituted aromatic aldehyde with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical compounds. Mass spectrometry is a critical analytical technique for the structural elucidation and purity assessment of such molecules. Understanding its behavior under mass spectrometric conditions is essential for its unambiguous identification in complex matrices and for guiding synthetic efforts. This guide provides a predictive analysis of its mass spectral characteristics based on the known fragmentation of 2-bromobenzaldehyde, 3-bromobenzaldehyde, and 2-(allyloxy)benzaldehyde.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C10H9BrO2) is 240.09 g/mol . The presence of bromine, with its two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.

Based on the analysis of related compounds, the electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]+•) at m/z 240/242. The fragmentation is likely to proceed through several key pathways initiated by the cleavage of the allyloxy group and the aldehyde functional group.

Key Fragmentation Pathways

The primary fragmentation pathways are predicted to be:

-

Loss of the allyl group: Cleavage of the O-C3H5 bond is a common fragmentation for allyl ethers. This would result in the formation of a resonance-stabilized radical cation of 3-bromo-2-hydroxybenzaldehyde at m/z 199/201.

-

Loss of the bromo radical: A common fragmentation for brominated aromatic compounds is the loss of the bromine atom, leading to a cation at m/z 161.

-

Loss of the formyl group (CHO): Benzaldehydes readily lose the formyl radical, which would lead to a fragment at m/z 211/213.

-

Combined losses: Subsequent fragmentation of the primary fragments can also occur. For example, the fragment at m/z 199/201 could lose a formyl group to produce a fragment at m/z 170/172.

Data Presentation

The following table summarizes the predicted key fragments, their m/z values, and their proposed structures for this compound.

| m/z (Proposed) | Ion Formula | Proposed Fragment Structure | Notes |

| 240/242 | [C10H9BrO2]+• | Molecular Ion | Isotopic pattern due to Bromine |

| 199/201 | [C7H5BrO2]+ | [M - C3H4]+• | Loss of allene from the allyl group |

| 161 | [C10H9O2]+ | [M - Br]+ | Loss of the Bromo radical |

| 211/213 | [C9H8BrO]+ | [M - CHO]+ | Loss of the formyl radical |

| 170/172 | [C6H4BrO]+ | [M - C3H5 - CO]+ | Loss of allyl and carbonyl groups |

| 121 | [C7H5O2]+ | [M - Br - C3H4]+ | Loss of Bromine and allene |

| 93 | [C6H5O]+ | [M - Br - C3H4 - CO]+ | Loss of Bromine, allene, and carbonyl |

| 41 | [C3H5]+ | Allyl cation |

Experimental Protocols

A standard experimental protocol for the mass spectrometric analysis of this compound would involve the following steps.

Sample Preparation

A dilute solution of the compound is prepared in a volatile organic solvent such as methanol or acetonitrile. The concentration should be optimized to obtain a good signal-to-noise ratio without saturating the detector.

Mass Spectrometry Conditions

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a gas chromatograph (GC-MS) or with a direct infusion inlet would be suitable.

-

Ionization Mode: Electron Ionization (EI) is typically used for this type of molecule to induce fragmentation and provide structural information.

-

Ionization Energy: A standard EI energy of 70 eV is used.

-

Mass Analyzer: The mass analyzer should be set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 30-300).

-

Inlet System: For GC-MS, a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a DB-5 or equivalent) would be used. The oven temperature program would be optimized to ensure good chromatographic separation. For direct infusion, the sample would be introduced directly into the ion source.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway and a general experimental workflow.

Predicted Fragmentation Pathway

Caption: Predicted EI mass spectrometry fragmentation pathway of this compound.

Experimental Workflow

Caption: General experimental workflow for the mass spectrometric analysis of this compound.

Conclusion

This technical guide provides a predictive framework for understanding the mass spectrometry of this compound. By analyzing the fragmentation patterns of structurally similar compounds, we have proposed the major fragmentation pathways and expected m/z values. The outlined experimental protocol offers a starting point for the analysis of this compound. The provided visualizations of the fragmentation pathways and experimental workflow serve as valuable tools for researchers. It is anticipated that this guide will facilitate the identification and characterization of this compound and related molecules in various research and development settings. Future experimental work is required to validate these predictions and provide a definitive mass spectral library entry for this compound.

An In-depth Technical Guide to the Infrared Spectrum of 2-(Allyloxy)-3-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 2-(Allyloxy)-3-bromobenzaldehyde. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document summarizes the predicted vibrational frequencies, outlines a general experimental protocol for acquiring an IR spectrum, and illustrates the relationship between the molecule's functional groups and their spectral signatures.

Predicted Infrared Absorption Data

While an experimental spectrum for this compound is not publicly available, a highly accurate prediction of its key IR absorption bands can be made based on the extensive literature for structurally similar compounds. The following table summarizes the expected vibrational frequencies, their corresponding functional groups and vibrational modes, and the expected intensity of the absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3100-3000 | C-H (Aromatic & Alkene) | Stretch | Medium-Weak |

| 2950-2850 | C-H (Alkane) | Stretch | Medium-Weak |

| 2850-2820 & 2750-2720 | C-H (Aldehyde) | Stretch (Fermi Resonance Doublet) | Medium-Weak |

| ~1705 | C=O (Aromatic Aldehyde) | Stretch | Strong |

| ~1640 | C=C (Alkene) | Stretch | Medium |

| 1600-1450 | C=C (Aromatic) | Stretch | Medium-Strong |

| ~1250 | C-O-C (Aryl Ether) | Asymmetric Stretch | Strong |

| ~1050 | C-O-C (Alkyl Ether) | Symmetric Stretch | Medium |

| Below 800 | C-Br | Stretch | Medium-Strong |

Note: The exact positions of the absorption bands can be influenced by the solvent used and the physical state of the sample. Conjugation of the aldehyde to the aromatic ring is expected to lower the C=O stretching frequency to around 1705 cm⁻¹[1][2]. The characteristic aldehyde C-H stretching appears as a doublet due to Fermi resonance[3].

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A common and effective method for obtaining the IR spectrum of a solid or liquid sample like this compound is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.

Objective: To obtain a high-quality infrared spectrum of this compound for structural elucidation and identification.

Materials and Equipment:

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Sample of this compound (solid or liquid).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small amount of the this compound sample directly onto the center of the ATR crystal.

-

If the sample is a solid, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

If necessary, perform a baseline correction and ATR correction using the spectrometer's software.

-

-

Cleaning:

-

Retract the pressure clamp and carefully remove the sample from the ATR crystal using a spatula.

-

Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent to remove any residual sample.

-

Logical Relationships in the IR Spectrum of this compound

The following diagram illustrates the logical connection between the distinct functional groups present in the this compound molecule and their characteristic regions of absorption in the infrared spectrum.

Caption: Functional groups of this compound and their IR regions.

References

An In-depth Technical Guide to 2-(Allyloxy)-3-bromobenzaldehyde: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-(Allyloxy)-3-bromobenzaldehyde is a substituted aromatic aldehyde of interest in synthetic organic chemistry, particularly as a versatile intermediate in the development of novel pharmaceutical and agrochemical compounds. Its unique trifunctional structure, featuring an aldehyde, a bromine atom, and an allyloxy group on a benzene ring, offers multiple reaction sites for molecular elaboration. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, with a focus on detailed experimental protocols and data presentation for a scientific audience. As this compound is not readily commercially available, this guide emphasizes its synthesis from available precursors.

Chemical Properties and Data

While specific experimental data for this compound is not widely published, its properties can be predicted based on its structure and data from analogous compounds. The primary synthetic route to this compound is the Williamson ether synthesis.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₉BrO₂ | Calculated |

| Molecular Weight | 241.08 g/mol | Calculated |

| CAS Number | Not assigned | N/A |

| Appearance | Expected to be a solid or oil | Analogy to similar compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and insoluble in water. | Analogy to similar compounds |

Precursor: 3-Bromo-2-hydroxybenzaldehyde

The key precursor for the synthesis of this compound is 3-Bromo-2-hydroxybenzaldehyde.

| Property | Value | Source/Method |

| CAS Number | 1829-34-1 | Chemical Abstracts Service |

| Molecular Formula | C₇H₅BrO₂ | PubChem |

| Molecular Weight | 201.02 g/mol | PubChem |

| Melting Point | 53-57 °C | Commercial Suppliers |

| Appearance | Light yellow to amber crystalline powder | Commercial Suppliers |

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of the hydroxyl group of 3-bromo-2-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile to attack an allyl halide (e.g., allyl bromide).[1][2]

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from the well-established synthesis of similar allyloxy benzaldehyde derivatives.[3]

Materials:

-

3-Bromo-2-hydroxybenzaldehyde

-

Allyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous N,N-dimethylformamide (DMF). Stir the mixture until the solid is completely dissolved.

-

Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. The mixture will become a suspension.

-

Allylation: Slowly add allyl bromide (1.1 - 1.2 eq) to the stirring suspension at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.

-

Workup:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Synthesis Workflow

Potential Applications in Drug Discovery and Organic Synthesis

Substituted benzaldehydes are crucial building blocks in the synthesis of a wide range of biologically active molecules. The precursor, 3-bromo-2-hydroxybenzaldehyde, is utilized in the synthesis of compounds with potential antiviral, anticancer, and metal-coordinating properties.[4] The introduction of the allyloxy group provides an additional point for chemical modification.

The potential applications of this compound include:

-

Scaffold for Heterocyclic Synthesis: The aldehyde functionality can be used in condensation reactions to form various heterocyclic systems, which are prevalent in many drug scaffolds.

-

Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

-

Claisen Rearrangement: The allyl ether can undergo a Claisen rearrangement to introduce an allyl group at the ortho position, providing a route to more complex phenolic structures.

Logical Relationship of Functional Groups for Further Synthesis

Conclusion

While this compound is not a stock chemical, its synthesis from the commercially available 3-bromo-2-hydroxybenzaldehyde via the robust Williamson ether synthesis is straightforward. This technical guide provides the necessary information for researchers to produce this compound in a laboratory setting. Its multifunctional nature makes it a promising starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Further research into the characterization and biological evaluation of this specific molecule is warranted to fully explore its potential.

References

Navigating the Synthesis and Handling of 2-(Allyloxy)-3-bromobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and synthesis of 2-(Allyloxy)-3-bromobenzaldehyde. Due to the limited availability of data for this specific compound, this guide synthesizes information from closely related structural analogs, including 3-bromobenzaldehyde, 2-(allyloxy)benzaldehyde, 4-(allyloxy)benzaldehyde, and 2-(allyloxy)-5-bromobenzaldehyde. All data presented herein should be interpreted with the understanding that it is based on these analogs and serves as a precautionary guide.

Physicochemical and Hazard Profile

A summary of the known physicochemical properties and hazard classifications of relevant analogous compounds is presented below. This data is crucial for understanding the expected properties and potential hazards of this compound.

Table 1: Physicochemical Properties of Analogous Compounds

| Property | 3-Bromobenzaldehyde | 2-(Allyloxy)benzaldehyde | 4-(Allyloxy)benzaldehyde | 2-(Allyloxy)-5-bromobenzaldehyde |

| Molecular Formula | C₇H₅BrO | C₁₀H₁₀O₂ | C₁₀H₁₀O₂ | C₁₀H₉BrO₂ |

| Molecular Weight | 185.02 g/mol | 162.19 g/mol | 162.19 g/mol | 241.08 g/mol [1] |

| Appearance | Clear dark brown liquid | Colorless liquid | Not specified | Light yellow to off-white crystalline solid[1] |

| Melting Point | 18 - 21 °C | Not available | Not available | 46-50 °C[1] |

| Boiling Point | 228 - 230 °C | 129 - 132 °C | Not available | Not available |

| Flash Point | 96 °C | > 110 °C | Not available | Not available |

| Density | 1.587 g/cm³ | Not available | Not available | 1.47 g/cm³[1] |

| Solubility | Soluble in Chloroform, Methanol | Not available | Not available | Slightly soluble in water; soluble in organic solvents[1] |

Table 2: Hazard Identification for Analogous Compounds

| Hazard Statement | 3-Bromobenzaldehyde | 2-(Allyloxy)benzaldehyde | 4-(Allyloxy)benzaldehyde | 2-(Allyloxy)-5-bromobenzaldehyde |

| Acute Oral Toxicity | Harmful if swallowed | Not classified | Not classified | Poisonous[1] |

| Skin Corrosion/Irritation | Causes skin irritation | Causes skin irritation | Causes skin irritation | Not specified |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Causes serious eye irritation | Causes serious eye irritation | Not specified |

| Respiratory Irritation | May cause respiratory irritation | Not specified | Not specified | Not specified |

Safety and Handling Protocols

Based on the hazard profiles of analogous compounds, the following handling procedures are recommended for this compound. A precautionary approach is essential.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential splashing, full-body protection may be necessary.

-

Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Engineering Controls

-

All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

An eyewash station and a safety shower must be readily accessible in the immediate work area.

Storage

-